molecular formula C10H11BrO B12536859 2-[Bromo(phenyl)methyl]-3-methyloxirane CAS No. 142052-62-8

2-[Bromo(phenyl)methyl]-3-methyloxirane

Cat. No.: B12536859
CAS No.: 142052-62-8
M. Wt: 227.10 g/mol
InChI Key: FLDKAVQGTXITNR-UHFFFAOYSA-N
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Description

2-[Bromo(phenyl)methyl]-3-methyloxirane is an epoxide derivative characterized by a brominated phenylmethyl substituent and a methyl group on the oxirane ring. Brominated epoxides are often intermediates in the preparation of complex molecules due to their electrophilic reactivity, which facilitates nucleophilic ring-opening reactions .

Properties

CAS No.

142052-62-8

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

2-[bromo(phenyl)methyl]-3-methyloxirane

InChI

InChI=1S/C10H11BrO/c1-7-10(12-7)9(11)8-5-3-2-4-6-8/h2-7,9-10H,1H3

InChI Key

FLDKAVQGTXITNR-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C(C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(phenyl)methyl]-3-methyloxirane typically involves the reaction of a phenylmethyl bromide with a methyloxirane derivativeThe reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-[Bromo(phenyl)methyl]-3-methyloxirane may involve large-scale bromination processes followed by epoxidation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(phenyl)methyl]-3-methyloxirane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.

    Addition Reactions: The oxirane ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions include substituted phenylmethyl derivatives, epoxides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[Bromo(phenyl)methyl]-3-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bromo(phenyl)methyl]-3-methyloxirane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s closest analogs include:

  • 2-(2-Bromoethyl)oxirane (): Features a bromoethyl chain instead of a bromophenylmethyl group.
  • (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (–6): Contains a difluorophenoxy group, which introduces electron-withdrawing effects that enhance electrophilicity compared to the phenyl group in the target compound. Fluorine substituents also improve metabolic stability in drug design .
Table 1: Structural Comparison
Compound Substituent Features Key Functional Groups
2-[Bromo(phenyl)methyl]-3-methyloxirane Bromophenylmethyl, methyl Epoxide, aryl bromide
2-(2-Bromoethyl)oxirane Bromoethyl chain Epoxide, aliphatic bromide
(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane Bromo-difluorophenoxy, chiral center Epoxide, aryl bromide, ether
Table 2: Hypothetical Bioactivity Comparison
Compound Potential Bioactivity Mechanism Inference
2-[Bromo(phenyl)methyl]-3-methyloxirane Antifungal, enzyme inhibition Aryl bromide-mediated target binding
Naphthyl hydrazones () Antifungal (vs. Fluconazole) Electron-withdrawing substituents enhance activity

Stability and Handling

Brominated epoxides are generally sensitive to moisture and light. notes that analogs like (R)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane require storage at 2–8°C to prevent decomposition. The methyl group in 2-[Bromo(phenyl)methyl]-3-methyloxirane may improve steric protection of the epoxide ring, enhancing stability compared to less substituted analogs .

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